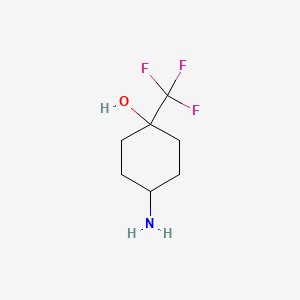
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
The compound “7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline” is a key intermediate in the synthesis of the anti-influenza drug Baloxavir Marboxil . It is prepared via a novel process that involves the preparation of 2-(2,2-dimethoxyethoxy)ethanamine .
Synthesis Analysis
The synthesis of this compound involves a novel and scalable route that avoids the use of explosive reagents and chromatography purification . The process includes a method to convert the mother liquor of the chemical resolution to the racemate . This new process has been successfully demonstrated on a large scale .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The process includes a novel preparation of 2-(2,2-dimethoxyethoxy)ethanamine with more convenient and safer manipulation .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
1,2,3,4-tetrahydroisoquinoline derivatives, including those similar to 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline, have been synthesized and evaluated for various biological activities. For instance, (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021) was found to be a potent peroxisome proliferators-activated receptor (PPAR) gamma agonist, showing potential as an efficacious and safe drug for diabetes (Azukizawa et al., 2008).
Enantioselective Synthesis
Enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from 1,2,3,4-tetrahydroisoquinolines like this compound has been reported. This process involves quantitative deprotonation in the α-position and subsequent alkylation, leading to the preparation of various alkaloids such as (+)-laudanidine and (+)-armepavine (Blank & Opatz, 2011).
Crystal Structure and Stereochemistry
Studies on optically active diaryl tetrahydroisoquinoline derivatives have provided insights into their crystal structures and stereochemistry. These findings are significant for understanding the stereocontrol when these compounds are used as catalysts (Naicker et al., 2011).
Ring-Opening Reactions
Research on ring-opening reactions of N-aryl-1,2,3,4-tetrahydroisoquinolines has led to the synthesis of novel isoquino[2,1-a][3,1]benzoxazine derivatives. This highlights the potential of this compound in forming structurally diverse compounds (Stanforth, 2000).
Anticancer Properties
Compounds derived from 1,2,3,4-tetrahydroisoquinoline, including structures akin to this compound, have shown potential as anticancer agents. Synthesized analogs demonstrated cytotoxicity against breast cancer cell lines (Redda et al., 2010).
Asymmetric Synthesis of Isoquinolines
The asymmetric synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, including derivatives like this compound, has been a focus, leading to the development of strategies for synthesizing morphine alkaloids (Hirsenkorn, 1990).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in neurotransmission, with AChE and BChE involved in the breakdown of acetylcholine, a key neurotransmitter, and MAO B involved in the degradation of dopamine, another important neurotransmitter .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity . By inhibiting AChE, BChE, and MAO B, the compound prevents the breakdown of acetylcholine and dopamine, leading to increased levels of these neurotransmitters . This can have various effects on the nervous system, potentially influencing mood, memory, and other cognitive functions .
Biochemical Pathways
The compound’s action affects the cholinergic and dopaminergic pathways, which are involved in neurotransmission . By inhibiting the breakdown of acetylcholine and dopamine, this compound can influence the signaling processes in these pathways . The downstream effects of this can include changes in mood, memory, and other cognitive functions .
Propriétés
IUPAC Name |
7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-4-13(5-3-1)12-18-16-7-6-14-8-9-17-11-15(14)10-16/h1-7,10,17H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGGNFFJMNHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614278 | |
| Record name | 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252061-94-2 | |
| Record name | 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



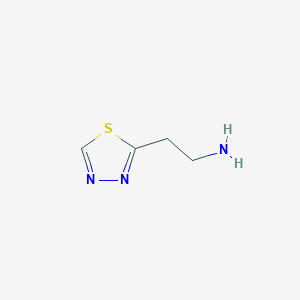
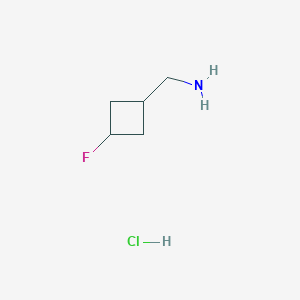
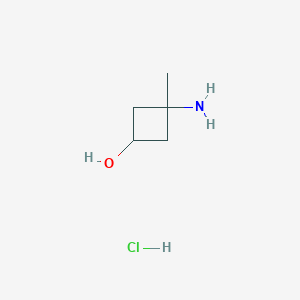
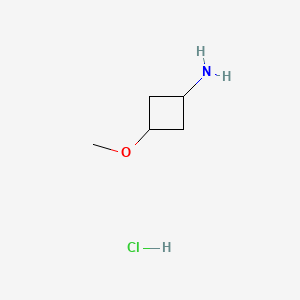
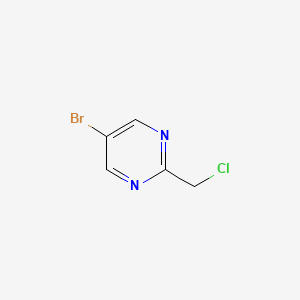
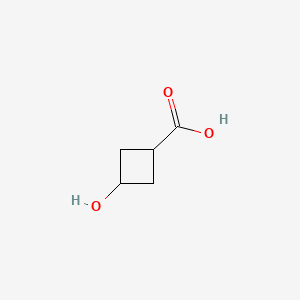

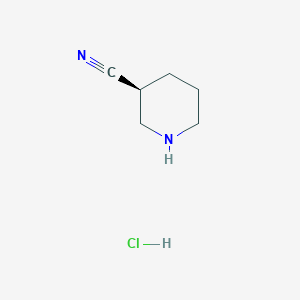
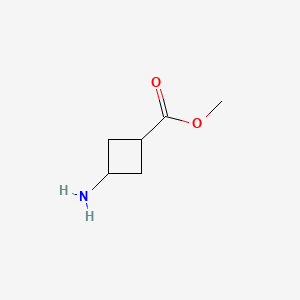
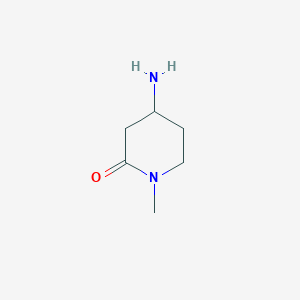
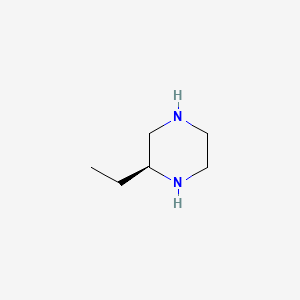

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3021985.png)
